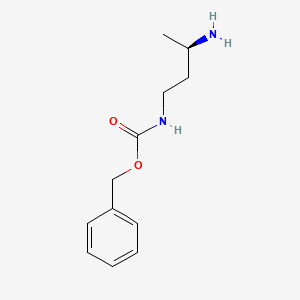
7,8-Dihydrochinazolin-6(5H)-on
Übersicht
Beschreibung
Molecular Structure Analysis
There are some related compounds such as “N-(8-OXO-7,8-DIHYDRO-3H-IMIDAZO[4,5-G]QUINAZOLIN-6-YL)-ISOBUTYRAMIDE” and “allyl (2- (methylamino)-8-oxo-7,8-dihydro-1H-imidazo [4,5-g]quinazolin-6-yl)carbamate” that have been studied. These compounds have been co-crystallized with tRNA guanine Transglycosylase (TGT), providing some insight into their molecular structure .Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Pharmakologie
Eine vielversprechende Anwendung von Derivaten des 7,8-Dihydrochinazolin-6(5H)-ons liegt im Bereich der anti-inflammatorischen Pharmakologie. Verbindungen wie 3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]chinazolin-5a(6H)carbonsäuren, die strukturell mit 7,8-Dihydrochinazolin-6(5H)-on verwandt sind, wurden synthetisiert und auf ihre entzündungshemmenden Eigenschaften hin untersucht . Diese Verbindungen haben sich als vielversprechende Anti-Inflammatoria erwiesen, wobei Studien eine vergleichbare oder höhere Aktivität als Referenzmedikamente wie Diclofenac zeigten. Die entzündungshemmende Aktivität wurde anhand ihrer Fähigkeit bestimmt, Formalin- und Carrageenan-induzierte Pfotenödeme bei Ratten zu reduzieren .
Wirkmechanismus
Target of Action
The primary target of 7,8-dihydroquinazolin-6(5H)-one is the enzyme tRNA guanine Transglycosylase (TGT) . TGT is involved in the post-transcriptional modification of certain tRNAs and plays a crucial role in protein synthesis .
Mode of Action
7,8-dihydroquinazolin-6(5H)-one interacts with TGT, forming a co-crystallized complex
Biochemical Pathways
The interaction of 7,8-dihydroquinazolin-6(5H)-one with TGT affects the post-transcriptional modification of tRNAs
Result of Action
The molecular and cellular effects of 7,8-dihydroquinazolin-6(5H)-one’s action are largely dependent on its interaction with TGT and the subsequent impact on tRNA modification and protein synthesis . Detailed studies are needed to fully understand these effects.
Biochemische Analyse
Biochemical Properties
7,8-Dihydroquinazolin-6(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tRNA guanine transglycosylase (TGT), an enzyme involved in the modification of tRNA molecules . The compound binds to the active site of TGT, inhibiting its activity and thereby affecting the tRNA modification process. This interaction highlights the potential of 7,8-dihydroquinazolin-6(5H)-one as a biochemical tool for studying tRNA-related processes.
Molecular Mechanism
At the molecular level, 7,8-dihydroquinazolin-6(5H)-one exerts its effects through specific binding interactions with biomolecules. The compound’s binding to TGT involves interactions with key amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition results in a decrease in tRNA modification, which can have downstream effects on gene expression and protein synthesis. The molecular mechanism of 7,8-dihydroquinazolin-6(5H)-one underscores its potential as a modulator of biochemical pathways.
Metabolic Pathways
7,8-Dihydroquinazolin-6(5H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with TGT is a key aspect of its metabolic role, as it affects the modification of tRNA molecules . Additionally, 7,8-dihydroquinazolin-6(5H)-one may influence metabolic flux and metabolite levels, further highlighting its significance in biochemical processes.
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-quinazolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJHRSBGTWWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670363 | |
| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944895-73-2 | |
| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)


![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)

